2-Furanacetanilide

Description

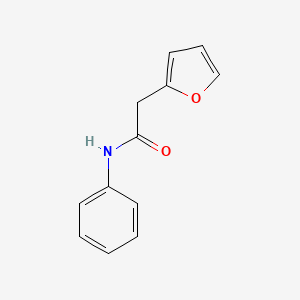

2-Furanacetanilide is a synthetic organic compound characterized by a furan ring substituted at the 2-position with an acetanilide group (—NHCOC₆H₅). This structure confers unique physicochemical properties, making it a subject of interest in pharmaceutical and chemical research. For example, Ranitidine complex nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) shares a furan backbone with distinct functional groups, suggesting this compound’s relevance in medicinal chemistry .

Properties

CAS No. |

113986-24-6 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(furan-2-yl)-N-phenylacetamide |

InChI |

InChI=1S/C12H11NO2/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

InChI Key |

JFPURKZRQGIICW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanacetanilide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold may be employed to facilitate the reaction, and the use of solvents like ethanol or acetone can improve the solubility of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Furanacetanilide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: Reduction of the acetanilide moiety can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Aniline derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-Furanacetanilide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furanacetanilide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetanilide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The furan ring in 2-Furanacetanilide differentiates it from benzamide derivatives like 2-aminobenzamides, which feature a benzene core . Key structural analogs include:

| Compound Name | Core Structure | Functional Groups | Molecular Formula (Example) |

|---|---|---|---|

| This compound | Furan | Acetanilide (-NHCOC₆H₅) | C₁₁H₁₁NO₂ (hypothetical) |

| Ranitidine nitroacetamide | Furan | Nitroacetamide, dimethylaminoethylthio | C₁₃H₂₂N₄O₄S |

| Ranitidine diamine hemifumarate | Furan | Aminoethylthio, hemifumarate salt | C₁₀H₁₈N₂S·C₄H₄O₄ |

| 2-Aminobenzamide | Benzene | Aminobenzamide (-NH₂CONH₂) | C₇H₈N₂O |

The furan ring’s electron-rich nature enhances reactivity compared to benzene derivatives, influencing solubility and stability .

Physicochemical Properties

Studies using advanced analytical methods (e.g., HPLC, mass spectrometry) reveal significant differences:

- Solubility : this compound’s acetanilide group likely reduces water solubility compared to Ranitidine’s polar nitroacetamide and hemifumarate salts .

- Melting Points: Furan derivatives generally exhibit lower melting points than benzene analogs due to reduced aromatic stabilization. For instance, Ranitidine nitroacetamide (mp ~70–80°C) vs. 2-aminobenzamide (mp ~150°C) .

- Stability : The nitro group in Ranitidine nitroacetamide increases oxidative stability, whereas this compound’s acetanilide moiety may confer susceptibility to hydrolysis under acidic conditions .

Research Findings and Methodological Insights

- Analytical Techniques : High-precision methods (e.g., glycan analysis via GlycoBase) differentiate furan and benzamide derivatives by retention times and mass spectra .

- Contradictions : While lists fluoroacetamides (e.g., 2-Fluoroacetamide), these lack the furan ring and exhibit distinct toxicological profiles, underscoring the importance of structural specificity in comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.